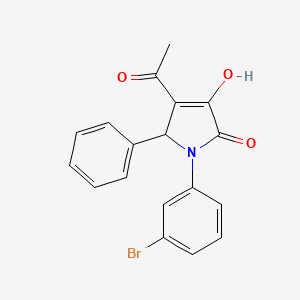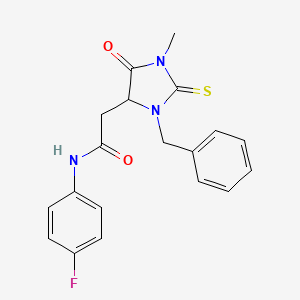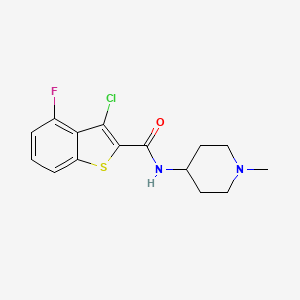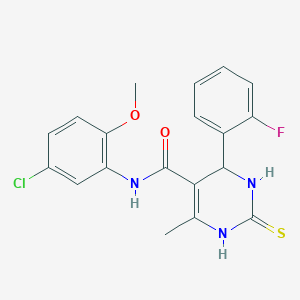![molecular formula C28H28N2O3 B4995753 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane](/img/structure/B4995753.png)
2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane (DBZ) is a bicyclic compound that has been widely studied for its potential applications in medicinal chemistry. DBZ is a member of the diazabicyclo[3.3.1]nonane (DBN) family of compounds, which are known for their ability to act as potent inhibitors of acetylcholinesterase (AChE), an enzyme that plays a critical role in the regulation of neurotransmitter signaling in the brain.
作用机制
The mechanism of action of 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane as an AChE inhibitor involves the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to an increase in the concentration of the neurotransmitter in the synaptic cleft. This increase in acetylcholine concentration can improve cognitive function and memory in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential applications as an AChE inhibitor, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition of MAO activity can lead to an increase in the concentration of these neurotransmitters in the brain, potentially improving mood and reducing symptoms of depression.
实验室实验的优点和局限性
One of the advantages of 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane is its high potency as an AChE inhibitor, which makes it a promising candidate for the development of new Alzheimer's disease therapies. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its utility in laboratory experiments.
未来方向
There are a number of potential future directions for research on 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane and other DBN compounds. One area of interest is the development of new Alzheimer's disease therapies based on the inhibition of AChE. Additionally, there is interest in exploring the potential applications of this compound and other DBN compounds in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is interest in developing new synthetic methods for the production of this compound and other DBN compounds, which could improve their utility in laboratory experiments and clinical applications.
合成方法
The synthesis of 2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane can be achieved through a number of different methods, including the reaction of 4-methoxybenzaldehyde with 2,4-dibenzoyl-1,3-diazabicyclo[3.3.1]nonane in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of chiral auxiliary reagents to control the stereochemistry of the product.
科学研究应用
2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane has been the focus of extensive research in the field of medicinal chemistry due to its potential applications as an AChE inhibitor. AChE inhibitors are commonly used in the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by the loss of cholinergic neurons in the brain. This compound has been shown to be a potent inhibitor of AChE, making it a promising candidate for the development of new Alzheimer's disease therapies.
属性
IUPAC Name |
[4-benzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonan-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-33-25-17-15-20(16-18-25)26-29(27(31)21-9-4-2-5-10-21)23-13-8-14-24(19-23)30(26)28(32)22-11-6-3-7-12-22/h2-7,9-12,15-18,23-24,26H,8,13-14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIHCKNDLZCTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C3CCCC(C3)N2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4995674.png)
![4-iodo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B4995682.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4995689.png)
![N,N-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4995692.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4995701.png)
![2-(benzyl{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4995710.png)

![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B4995729.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B4995747.png)

![3-methyl-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4995770.png)

![5-(2-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4995786.png)